molecular formula C11H10BrNO2 B167275 N-(3-Bromopropyl)phthalimide CAS No. 5460-29-7

N-(3-Bromopropyl)phthalimide

Cat. No. B167275
CAS RN: 5460-29-7
M. Wt: 268.11 g/mol
InChI Key: VKJCJJYNVIYVQR-UHFFFAOYSA-N
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Patent
US07084154B2

Procedure details

The 3-phthalimidopropyltriphenylphosphonium bromide was prepared as follows. To a solution of triphenylphosphine (24.5 g, Aldrich, U.S.A.) in toluene (200 mL) was added N-(3-bromopropyl)phthalimide (25 g, Aldrich, U.S.A.). The mixture was heated to reflux overnight. The white solid so formed was isolated by filtration and dried under vacuum to yield 3-phthalimidopropyltriphenylphosphonium bromide (22.8 g).
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][CH2:23][N:24]1[C:28](=[O:29])[C:27]2=[CH:30][CH:31]=[CH:32][CH:33]=[C:26]2[C:25]1=[O:34]>C1(C)C=CC=CC=1>[Br-:20].[C:25]1(=[O:34])[N:24]([CH2:23][CH2:22][CH2:21][P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:28](=[O:29])[C:27]2=[CH:30][CH:31]=[CH:32][CH:33]=[C:26]12 |f:3.4|

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 g
Type
reactant
Smiles
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 3-phthalimidopropyltriphenylphosphonium bromide was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The white solid so formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
[Br-].C1(C=2C(C(N1CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.